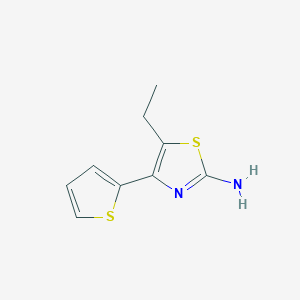

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

Description

Significance of Thiazole (B1198619) and Thiophene (B33073) Heterocycles in Drug Discovery and Development

Thiazole and thiophene rings are fundamental building blocks in the field of medicinal chemistry, prized for their versatile chemical properties and their presence in a wide array of biologically active compounds. rsc.orgglobalresearchonline.net These five-membered heterocyclic systems are considered privileged structures because they can interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.gov

The thiazole nucleus, which contains both a sulfur and a nitrogen atom, is a core component of numerous natural products and synthetic drugs. globalresearchonline.netbritannica.com It is found in essential biomolecules like thiamine (B1217682) (vitamin B1) and antibiotics such as penicillins and bacitracin. rsc.orgbritannica.com The thiazole ring's aromaticity and its ability to participate in hydrogen bonding and other non-covalent interactions make it a highly effective pharmacophore. nih.gov Consequently, thiazole derivatives have been developed into drugs with a vast range of therapeutic applications, including anticancer agents like Dasatinib, antibacterial drugs like Sulfathiazole (B1682510), and anti-inflammatory drugs like Meloxicam. nih.govresearchgate.netresearchgate.netwikipedia.org The scope of their biological activities also extends to antiviral, antifungal, antidiabetic, and antihypertensive properties. researchgate.netresearchgate.net

The thiophene ring, a sulfur-containing analog of benzene (B151609), is another cornerstone of drug design. nih.gov It is often used as a bioisostere for a phenyl ring, allowing chemists to modify a molecule's physicochemical properties, such as solubility and metabolism, without losing biological activity. wikipedia.org Thiophene's electron-rich nature and its ability to engage in various interactions with biological macromolecules have led to its incorporation into many successful drugs. nih.gov Thiophene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant agents. nih.govencyclopedia.pubnih.gov Marketed drugs containing the thiophene moiety include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anticancer drug Raltitrexed. nih.gov The combination of thiazole and thiophene motifs within a single molecule, such as 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine, is a strategy aimed at leveraging the unique and synergistic properties of both heterocycles to create novel and potent therapeutic candidates. rsc.orgmdpi.com

Table 1: Examples of Marketed Drugs Containing Thiazole or Thiophene Rings

| Drug Name | Heterocycle | Therapeutic Class |

|---|---|---|

| Dasatinib | Thiazole | Anticancer nih.govresearchgate.net |

| Ritonavir | Thiazole | Antiviral (HIV) researchgate.net |

| Sulfathiazole | Thiazole | Antibacterial britannica.comresearchgate.net |

| Meloxicam | Thiazole | Anti-inflammatory (NSAID) wikipedia.org |

| Clopidogrel | Thiophene | Antiplatelet nih.govnih.gov |

| Olanzapine | Thiophene | Antipsychotic nih.gov |

| Raltitrexed | Thiophene | Anticancer nih.gov |

Historical Context of Thiazole- and Thiophene-Containing Compounds in Therapeutic Research

The journey of thiazole and thiophene from chemical curiosities to mainstays of therapeutic research began in the late 19th century. Thiophene was first discovered in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. nih.govwikipedia.org Its structural similarity to benzene quickly made it a subject of interest for chemists exploring aromatic compounds.

The thiazole ring was first synthesized and characterized in 1887 by German chemist Arthur Rudolf Hantzsch. The initial discovery of thiazole's biological significance came with the identification of its core structure within thiamine (vitamin B1), a crucial nutrient for preventing the disease beriberi. britannica.com This finding established a precedent for the importance of thiazoles in biological systems. The therapeutic potential of synthetic thiazoles was later solidified with the development of sulfathiazole in the era of sulfa drugs, one of the first classes of effective systemic antimicrobials. britannica.com

Over the decades, research has continuously uncovered new applications for these heterocycles. The thiazole ring was found in other natural products with potent biological activity, such as the penicillins, which revolutionized the treatment of bacterial infections. britannica.com In modern drug discovery, the thiazole ring is a key component in targeted cancer therapies, including kinase inhibitors. researchgate.net Similarly, the utility of thiophene has expanded far beyond its initial role as a benzene isostere. It has been incorporated into a wide range of drugs targeting cardiovascular diseases, central nervous system disorders, and cancer, demonstrating its versatility and importance in medicinal chemistry. nih.govencyclopedia.pub

Rationale for Investigating this compound and its Derivatives as a Privileged Scaffold

The investigation of this compound is rooted in the concept of "privileged scaffolds." First described in the late 1980s, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for the development of new drugs for various diseases. nih.govresearchgate.net Both thiazole and thiophene rings are individually considered privileged structures due to their widespread presence in approved drugs and bioactive molecules. nih.gov

The rationale for studying the this compound framework is based on a molecular hybridization strategy, which combines these two potent heterocyclic systems into a single entity. rsc.org This approach aims to create a novel scaffold with potentially synergistic or unique pharmacological properties that are distinct from its individual components.

The specific structural features of this compound contribute to its potential as a valuable scaffold:

Thiazole Core : The thiazole ring serves as a robust, aromatic core. Its nitrogen and sulfur atoms provide sites for hydrogen bonding and other key interactions within a protein's binding pocket.

Thiophen-2-yl Group : The attachment of the electron-rich thiophene ring at the 4-position creates an extended conjugated system. This can enhance binding affinity to biological targets and favorably modulate the molecule's lipophilicity, which is crucial for membrane permeability and pharmacokinetic properties. rsc.org

2-Amine Group : The amino group at the 2-position is a critical functional handle. It acts as a hydrogen bond donor and a basic center, enabling salt formation for improved solubility and allowing for a wide range of chemical modifications to explore structure-activity relationships.

5-Ethyl Group : The ethyl substituent at the 5-position provides a way to modulate the steric properties of the molecule. This can influence how the scaffold fits into a binding site, potentially improving potency and selectivity for a specific target.

By combining these features, the this compound structure represents a versatile and attractive scaffold for library synthesis and high-throughput screening. Researchers hypothesize that this framework can serve as a foundation for developing inhibitors of various enzymes or modulators of receptors involved in a range of pathologies, making it a promising area for continued investigation in medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Abafungin |

| Aclidinium |

| Articaine |

| Bacitracin |

| Benocyclidine |

| Benzocyclidine |

| Brinzolamide |

| Cefazedone |

| Cefazolin |

| Cefoxitin |

| Citizolam |

| Clopidogrel |

| Dasatinib |

| Dorzolamide |

| Epothilone |

| Eprosartan |

| Etizolam |

| Fanetizole |

| Fentanyl |

| Ixabepilone |

| Lornoxicam |

| Lurasidone |

| Meloxicam |

| Methapyrilene |

| Methazolamide |

| Morantel |

| Nizatidine |

| Olanzapine |

| Oliceridine |

| OSI-930 |

| Patellamide A |

| Penicillins |

| Penthiopyrad |

| Piroxicam |

| Prasugrel |

| Raloxifene |

| Raltitrexed |

| Relugolix |

| Ritonavir |

| Sertaconazole |

| Sufentanil |

| Sulfamethizole |

| Sulfasuxidine |

| Sulfathiazole |

| Suprofen |

| Tenidap |

| Tenoxicam |

| Thiamethoxam |

| Thiamine (Vitamin B1) |

| Thiazolsulfone (Promizole) |

| Thiophenfurin |

| Tiamenidine |

| Tiaprofenic acid |

| Tiazofurin |

| Ticlopidine |

| Tienilic acid |

| Timepidium |

| Tinoridine |

| Tioconazole |

| Tipepidine |

| Tiotropium |

| Tiquizium Bromide |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPFWOBYTXVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 4 Thiophen 2 Yl Thiazol 2 Ylamine and Its Analogs

Established Synthetic Routes for the Core 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine Scaffold

The most widely recognized method for constructing the 2-aminothiazole (B372263) ring system is the Hantzsch synthesis. nih.govresearchgate.net This reaction involves the cyclization of an α-halocarbonyl compound with a compound containing a thioamide functional group, such as thiourea (B124793). nih.gov In the context of this compound, the synthesis involves the reaction between 2-bromo-1-(thiophen-2-yl)butan-1-one and thiourea. This condensation reaction directly assembles the desired thiazole (B1198619) ring with the necessary substituents at positions 2, 4, and 5.

The efficacy of the Hantzsch synthesis is highly dependent on the chosen reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Solvents: Ethanol is a commonly used solvent for this reaction, facilitating the dissolution of the reactants and providing a suitable medium for the cyclization to occur.

Temperature: The reaction is typically carried out under reflux conditions to ensure a sufficient rate of reaction.

Catalysis: While the reaction can proceed without a catalyst, bases such as sodium carbonate are sometimes added to facilitate the reaction. google.com

Optimization: Modern synthetic chemistry has explored various optimization strategies to improve the efficiency and environmental footprint of this synthesis. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for thiazole derivatives. nih.gov

Below is an interactive data table summarizing typical reaction conditions.

| Parameter | Condition | Purpose |

| Reactant A | 2-bromo-1-(thiophen-2-yl)butan-1-one | Provides the C4 and C5 atoms of the thiazole ring and the thiophene (B33073)/ethyl substituents. |

| Reactant B | Thiourea | Provides the N3 and S1 atoms and the 2-amino group. |

| Solvent | Ethanol | Dissolves reactants and facilitates the reaction. |

| Temperature | Reflux (approx. 78°C) | Increases reaction rate. |

| Time | 5-5.5 hours | Typical duration for completion. google.com |

The construction of the this compound scaffold is fundamentally dependent on the structure of its precursors.

The key precursors are:

1-(Thiophen-2-yl)butan-1-one: This ketone is the starting material for the α-haloketone. It contains the thiophene ring and the carbon backbone that will become the ethyl group.

α-Haloketone (2-bromo-1-(thiophen-2-yl)butan-1-one): This is prepared by the selective α-monobromination of the aforementioned ketone. mdpi.com This electrophilic compound is crucial for the cyclization reaction.

Thiourea: This nucleophilic reactant provides the S-C-N segment required to form the thiazole ring's 2-amino-substituted portion. nih.gov

The reaction mechanism proceeds through several key intermediates. Initially, the sulfur atom of thiourea attacks the α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. nih.gov This intermediate is often unstable and readily dehydrates under the reaction conditions to yield the final aromatic 2-aminothiazole product.

| Precursor/Intermediate | Role in Synthesis |

| 1-(Thiophen-2-yl)butan-1-one | Starting material for the α-haloketone. |

| 2-Bromo-1-(thiophen-2-yl)butan-1-one | The electrophilic α-haloketone that reacts with thiourea. |

| Thiourea | The nucleophilic thioamide that provides the S-C-N backbone. |

| Hydroxythiazoline | An unstable cyclic intermediate formed before dehydration. |

Design and Synthesis of Novel this compound Derivatives

The core scaffold of this compound serves as a versatile platform for the development of novel derivatives. Modifications are typically made to the 2-amino group or the substituents on the thiazole ring to modulate the compound's chemical and biological properties.

Rational design is a key strategy in medicinal chemistry for developing new therapeutic agents. nih.gov For thiazole derivatives, this often involves using computational methods like molecular modeling to predict how structural changes will affect the compound's interaction with a biological target. Structure-activity relationship (SAR) studies indicate that modifications to the substituents at various positions on the thiazole and indole (B1671886) rings can significantly enhance inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov For instance, introducing hydrophobic or electron-withdrawing groups can improve a compound's potency and bioavailability. nih.gov

Several advanced synthetic techniques are employed to create derivatives of the core scaffold:

Cyclocondensation: This class of reactions, which includes the initial Hantzsch synthesis, is fundamental. Further cyclocondensation reactions can be performed starting from the 2-amino group to build more complex, fused heterocyclic systems. mdpi.com For example, reacting the 2-aminothiazole with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings.

Schiff's Reaction: The primary amino group at the C2 position is highly reactive towards aldehydes and ketones. This condensation reaction, known as Schiff's base formation, is a straightforward and efficient method for introducing a wide variety of substituents onto the scaffold. nih.govresearchgate.net The resulting imines (Schiff bases) are themselves valuable intermediates for further synthetic transformations.

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry. researchgate.netbohrium.com The synthesis of thiazole derivatives has benefited greatly from the application of green chemistry principles. researchgate.netbepls.com

Key green approaches include:

Microwave Irradiation: This technique uses microwave energy to heat reactions, leading to dramatically shorter reaction times, often with improved product yields compared to conventional heating. nih.govbepls.com

Ultrasonic-Mediated Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. mdpi.com

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) are increasingly being used to minimize environmental impact. bepls.com

Reusable Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, reducing waste. mdpi.combepls.com

Multi-component Reactions: Designing a synthesis where multiple reactants are combined in a single step (a one-pot reaction) improves efficiency and reduces the amount of waste generated from intermediate purification steps. mdpi.comnih.gov

The table below summarizes these green chemistry approaches.

| Green Chemistry Principle | Application in Thiazole Synthesis | Benefit |

| Microwave Irradiation | Hantzsch synthesis and derivatization reactions. nih.gov | Reduced reaction time, higher yields. bepls.com |

| Ultrasonic Irradiation | One-pot multi-component synthesis of thiazoles. mdpi.com | Energy efficiency, improved yields. |

| Green Solvents (e.g., Water, PEG) | Catalyst-free synthesis of 2-aminothiazoles. bepls.com | Reduced environmental hazard and waste. |

| Reusable Catalysts | Silica-supported acids for Hantzsch-type reactions. mdpi.com | Catalyst can be recovered and reused, minimizing waste. |

Structure Activity Relationship Sar Studies of 5 Ethyl 4 Thiophen 2 Yl Thiazol 2 Ylamine Derivatives

Impact of Substituents on Thiazole (B1198619) Ring at Positions 2, 4, and 5 on Bioactivity

The biological activity of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine derivatives is profoundly influenced by the nature of substituents on the central thiazole ring. SAR studies have systematically explored modifications at the C2-amino, C4-thiophene, and C5-ethyl positions, revealing distinct roles for each in modulating pharmacological effects.

Position 2: The 2-amino group is a key site for derivatization and serves as a crucial anchor for interacting with biological targets. Research has consistently shown that this position exhibits high flexibility and is tolerant to a wide range of modifications. mdpi.com Acylation of the 2-amino group, particularly with substituted benzoyl groups or other aromatic and non-aromatic acyl side chains, has proven to be a highly effective strategy for enhancing potency. mdpi.comfrontiersin.org For instance, the introduction of an N-(3-Chlorobenzoyl) group on a related 4-(2-pyridinyl)-1,3-thiazol-2-amine scaffold increased antitubercular activity by more than 128-fold compared to the unsubstituted amine. mdpi.com Similarly, incorporating various amides can lead to compounds with picomolar potency against certain kinase targets. mdpi.com This suggests that the R-group in an N-acyl moiety extends into a region of the target's binding site where diverse substituents can be accommodated to optimize interactions.

Position 4: The aryl or heteroaryl group at the C4 position is a critical determinant of activity. In the parent compound, this is a thiophen-2-yl ring. While some studies on related 2-aminothiazoles indicate that this position is intolerant to modification, others have successfully synthesized and tested a variety of aryl and heteroaryl analogs. mdpi.comresearchgate.net For example, replacing a phenyl ring at C4 with heterocyclic rings such as furan (B31954) or thiophene (B33073) has been shown to maintain or, in some cases, slightly decrease anticancer activity, indicating that different five-membered heterocycles can be accommodated. The nature of substituents on this aromatic ring also plays a significant role; for instance, in a series of 4-phenylthiazole (B157171) derivatives, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring were crucial for cytotoxic activity. researchgate.net

Table 1: Impact of Thiazole Ring Substituents on Bioactivity

| Position | Type of Substituent | General Impact on Bioactivity | Reference Example |

|---|---|---|---|

| C2 (Amino Group) | Acylation (e.g., substituted benzoyl) | Generally enhances potency; high tolerance for modification. | N-acylation significantly boosts antitubercular activity. mdpi.com |

| C4 (Aryl/Heteroaryl) | Thiophene, Phenyl, Substituted Phenyl | Crucial for activity; less tolerant to modification than C2. Substituents on the ring are important. | Replacement of phenyl with furan or thiophene maintains anticancer activity. |

| C5 (Alkyl Group) | Methyl, Ethyl, Fused Rings | Often sensitive to substitution; small alkyl groups may be optimal. Larger groups can decrease potency. | Introduction of a methyl group at C5 decreased anticancer potency in some analogs. mdpi.com |

Influence of Thiophene Moiety Modifications on Potency and Selectivity

Modifications to the thiophene ring itself can fine-tune the potency and selectivity of the compounds. For instance, the synthesis of derivatives with a 4-(4-chlorothiophen-2-yl)thiazol-2-amine core has been reported, leading to potent anti-inflammatory and analgesic agents. nih.gov This indicates that the thiophene ring is amenable to substitution, and the introduction of electron-withdrawing groups like chlorine can modulate the electronic properties of the molecule and enhance its interaction with specific biological targets.

Furthermore, the replacement of the thiophene ring with other five-membered heterocyclic systems is a common strategy in medicinal chemistry to probe the SAR. In studies of related scaffolds, replacing a central thiazole ring with furan or thiophene resulted in compounds with comparable, albeit slightly reduced, anticancer activity. This suggests that while the sulfur atom of the thiophene may participate in specific interactions, other heterocycles like furan can serve as effective replacements, potentially altering the selectivity profile of the compound. The bioisosteric replacement of a benzene (B151609) ring with a thiophene ring in other molecular scaffolds has been shown to be well-tolerated and can even lead to an increase in affinity for the target receptor. nih.gov This highlights the value of the thiophene ring as a privileged pharmacophore in drug design.

Table 2: Influence of Thiophene Moiety Modifications

| Modification | Effect on Potency/Selectivity | Example/Rationale |

|---|---|---|

| Substitution on Thiophene Ring | Can modulate electronic properties and enhance target interaction. | A 4-chlorothiophen derivative showed potent anti-inflammatory activity. nih.gov |

| Bioisosteric Replacement (e.g., with Furan) | Generally well-tolerated; may slightly alter potency but can change the selectivity profile. | Replacing a central thiazole with furan or thiophene maintained anticancer activity in a related series. |

| Bioisosteric Replacement (of Phenyl with Thiophene) | Often increases affinity and can improve physicochemical properties. | Thiophene is a known bioisostere of the phenyl ring, often leading to improved biological activity. x-mol.netnih.gov |

Role of the Ethyl Group in Modulating Lipophilicity and Metabolic Stability

The ethyl group at the C5 position of the thiazole ring, while seemingly a simple alkyl substituent, plays a crucial role in defining the physicochemical properties of the molecule, particularly its lipophilicity and metabolic stability. Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

An alkyl substituent like an ethyl group generally increases the lipophilicity of a molecule compared to an unsubstituted analog. mdpi.com This increased lipophilicity can enhance membrane permeability, potentially leading to better oral absorption and distribution into tissues. However, excessive lipophilicity can also lead to undesirable effects such as increased binding to plasma proteins, rapid metabolic turnover, and poor aqueous solubility. nih.gov Therefore, the size of the alkyl group at the C5 position is critical. The ethyl group may represent an optimal balance, providing sufficient lipophilicity for cell penetration without the negative consequences of larger, more lipophilic substituents.

Conformational Analysis and Pharmacophore Definition for Optimal Interactions

The three-dimensional arrangement of a molecule (its conformation) is paramount for its ability to bind to a biological target. Conformational analysis of thiazole-containing compounds has revealed that these structures can adopt specific low-energy shapes that are crucial for their activity. For molecules incorporating a thiazole-amino acid-like linkage, a semi-extended β2 conformation is often favored. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the N-H of an amide group (often at the C2 position) and the nitrogen atom of the thiazole ring (N-H···NTzl). nih.govnih.gov

This preferred conformation places the substituents at positions 2, 4, and 5 in a specific spatial orientation, which constitutes the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature at the 2-amino position, capable of forming key interactions within the active site.

A heteroaromatic feature defined by the 4-thiophen-2-yl group, which can engage in π-π stacking or other hydrophobic interactions.

A hydrophobic feature provided by the 5-ethyl group, which likely fits into a specific hydrophobic pocket in the target protein.

Molecular docking studies on related 4-(thiophen-2-yl)thiazole derivatives have supported this model, showing that the thiazole and thiophene rings can be nearly coplanar, enhancing π–π interactions with biological targets. nih.gov The 2-amino group is often shown to form critical hydrogen bonds with amino acid residues like serine or glutamine in the active site of kinases or other enzymes. The precise torsional angle between the thiophene and thiazole rings can also be critical for achieving the optimal geometry for binding. mdpi.com Understanding these conformational preferences and defining the pharmacophore are essential steps in the design of new, more potent, and selective inhibitors based on this scaffold.

Computational Approaches in the Research of 5 Ethyl 4 Thiophen 2 Yl Thiazol 2 Ylamine

Molecular Docking Studies for Target Interaction Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of its activity.

Researchers utilize molecular docking to screen this compound and its analogs against a library of macromolecular targets, such as enzymes and receptors, implicated in various diseases. For instance, derivatives of thiophenyl-thiazoles have been docked against targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The primary goal of these studies is to predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.

The binding interactions are a key focus of these analyses. For a compound like this compound, docking simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site of a target protein. The 2-amino group on the thiazole (B1198619) ring, for example, is a potential hydrogen bond donor, while the thiophene (B33073) and ethyl groups can engage in hydrophobic interactions.

The binding affinity data from these studies, often presented in tabular format, allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding energies for further experimental testing.

Table 1: Example of Molecular Docking Data for Thiazole Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| This compound | -8.5 | MET123, LEU45, VAL67 | Hydrogen bond with MET123, Hydrophobic interactions |

| Analog A | -9.2 | MET123, LEU45, ILE89 | Hydrogen bond with MET123, Enhanced hydrophobic interactions |

Density Functional Theory (DFT) Calculations for Electronic Properties and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide valuable information about its electronic properties, stability, and reactivity. researchgate.netekb.eg

A key aspect of DFT studies is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

DFT calculations can also be used to determine other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-deficient regions, which is crucial for understanding how the molecule will interact with other molecules.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR studies can be employed to predict the biological activity of its derivatives and to guide the design of new, more potent analogs. nih.govnih.gov

In a QSAR study, a series of compounds with known biological activities are used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be topological, electronic, or physicochemical in nature. Statistical methods, such as multiple linear regression, are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of compounds, saving time and resources in the drug discovery process. For this compound, a QSAR model could help identify which substitutions on the thiazole or thiophene rings are likely to increase its desired biological activity. laccei.org

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME properties for compound optimization)

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its success in clinical trials. In silico ADME prediction tools are widely used to assess the drug-likeness of compounds at an early stage of the discovery process. mdpi.comscientificelectronicarchives.org

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on large datasets of experimentally determined ADME data and use machine learning algorithms to make predictions for new compounds. nih.gov

Predicted ADME properties include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. By identifying potential liabilities in the ADME profile of this compound, medicinal chemists can make structural modifications to improve its pharmacokinetic properties.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Virtual Screening and Lead Optimization Strategies for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, virtual screening can be used to identify novel analogs with improved biological activity and pharmacokinetic properties.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential ligands.

Once a set of promising hits is identified through virtual screening, lead optimization strategies are employed to further refine their properties. This involves making small, targeted modifications to the chemical structure to improve potency, selectivity, and ADME properties. Computational tools, such as molecular docking and DFT calculations, play a crucial role in this process by providing insights into how structural changes will affect the compound's behavior.

Preclinical Pharmacological Evaluation and Efficacy Assessments

In Vitro Assay Development and High-Throughput Screening for Biological Activity

The initial stages of preclinical evaluation for thiophene-thiazole derivatives often involve the development of specific in vitro assays and high-throughput screening (HTS) to identify and characterize their biological activities. These assays are fundamental in determining the potential therapeutic areas for these compounds, with a significant focus on anticancer and anti-inflammatory properties.

Thiazole (B1198619) derivatives are frequently subjected to a battery of in vitro cytotoxicity assays against various human cancer cell lines to assess their potential as anticancer agents. researchgate.netmdpi.com Common cell lines used for screening include those from breast cancer (MCF-7), liver cancer (HepG2), colon cancer (DLD-1), and gastric cancer (NUGC). researchgate.net The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. mdpi.com For instance, certain 2-aminothiazole (B372263) derivatives have demonstrated potent, selective, and nanomolar inhibitory activity against a wide array of human cancerous cell lines. nih.gov

Beyond cancer, the anti-inflammatory potential of these compounds is also a significant area of investigation. In vitro assays targeting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are commonly employed. frontiersin.orgnih.gov The inhibitory activity against these enzymes is a strong indicator of a compound's potential to alleviate inflammation. For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of COX-2. frontiersin.orgnih.gov

High-throughput screening plays a pivotal role in efficiently evaluating large libraries of these compounds to identify initial "hits" with desired biological activity. sci-hub.se While sometimes considered a source of false positives in HTS, the 2-aminothiazole scaffold is also a component of several clinically useful drugs, underscoring the importance of rigorous follow-up studies. researchgate.net

In Vivo Studies in Disease Models

Following promising in vitro results, lead compounds from the thiophene-thiazole class are advanced to in vivo studies using various animal models of disease. These studies are critical for evaluating the efficacy and potential therapeutic utility of the compounds in a living organism.

Animal models for a range of conditions, including cancer, inflammation, and pain, are utilized. In oncology, rodent models with induced or transplanted tumors are common. researchgate.net For inflammation, the carrageenan-induced paw edema model in rats is a standard method to assess the anti-inflammatory activity of test compounds. nih.gov Analgesic properties can be evaluated using methods such as the hot plate test. frontiersin.orgnih.gov

The selection of the animal model is crucial and depends on the intended therapeutic application based on the in vitro findings. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which showed potent in vitro anti-inflammatory and analgesic activity, were subsequently tested in corresponding in vivo models. frontiersin.orgnih.gov

Efficacy Endpoints and Biomarker Analysis

In both in vitro and in vivo studies, specific efficacy endpoints and biomarkers are analyzed to quantify the biological effects of the thiophene-thiazole derivatives.

A primary efficacy endpoint in in vitro anticancer studies is the IC50 value, which provides a quantitative measure of a compound's potency. mdpi.com For example, a 3-nitrophenylthiazolyl derivative displayed a high cytotoxic activity with an IC50 value of 1.21 μM against the MDA-MB-231 breast cancer cell line. mdpi.com In in vivo cancer models, efficacy can be measured by tumor growth inhibition.

Biomarker analysis provides insights into the mechanism of action of these compounds. In cancer research, the induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. This can be assessed by measuring the levels of apoptotic markers such as Bax, Bcl-2, and caspase-3. researchgate.netnih.gov For instance, one study showed that a promising thiazole derivative induced apoptosis in cancer cells, accompanied by a high BAX/BCL-2 ratio. nih.gov Cell cycle analysis is another important tool, where the ability of a compound to arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) is evaluated. mdpi.comnih.gov

The table below summarizes the in vitro anticancer activity of selected thiazole derivatives against the MCF-7 breast cancer cell line.

| Compound | IC50 (µM) | Reference |

| Thiazole Derivative 4c | 2.57 ± 0.16 | mdpi.com |

| Staurosporine (B1682477) (Standard) | 6.77 ± 0.41 | mdpi.com |

Comparative Studies with Reference Agents and Standard Drugs

To contextualize the efficacy of novel thiophene-thiazole derivatives, their performance is often compared to that of established reference agents and standard drugs. These comparative studies are essential for determining the relative potency and potential advantages of the new compounds.

In anticancer studies, the activity of new thiazole derivatives is frequently compared to standard chemotherapeutic drugs like doxorubicin (B1662922) or sorafenib. mdpi.commdpi.comnih.gov For example, one compound displayed significant inhibitory activity against VEGFR-2 with an IC50 of 0.044 μM, which was comparable to the standard drug sunitinib (B231) (IC50 = 0.100 μM). nih.gov Another study found a thiazole derivative to be more potent than staurosporine against the MCF-7 cancer cell line. mdpi.com

In the context of anti-inflammatory research, new compounds are compared with non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and aspirin. frontiersin.orgnih.gov For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were identified as potent and selective COX-2 inhibitors when compared to celecoxib. frontiersin.orgnih.gov

The following table presents a comparative overview of the COX-2 inhibitory activity of selected thiazole derivatives against the standard drug celecoxib.

| Compound | COX-2 IC50 (µM) |

| Derivative 5b | 0.76 |

| Derivative 5d | 0.85 |

| Derivative 5e | 0.92 |

| Celecoxib (Standard) | 0.05 |

Data for derivatives 5b, 5d, and 5e are from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. frontiersin.orgnih.gov

These comparative analyses are crucial for identifying compounds with superior or comparable efficacy to existing treatments, which is a key factor in deciding whether to advance a compound to further stages of drug development.

Future Research Directions and Translational Perspectives

Emerging Targets and Therapeutic Areas for Thiazole-Thiophene Scaffolds

The hybrid structure of thiazole-thiophene is a privileged scaffold in medicinal chemistry, demonstrating potential across several key therapeutic areas. rsc.orgnih.gov Future investigations into 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine should be directed toward these emerging targets.

Anticancer Therapies: A primary area of focus for thiazole-thiophene derivatives has been oncology. These compounds have shown activity against various cancer cell lines, and research points to several specific molecular targets. nih.govresearchgate.net A significant target is the Epidermal Growth Factor Receptor (EGFR), a key mediator in cell proliferation and survival, which is often upregulated in cancers like lung and breast cancer. nih.gov Derivatives of this scaffold have demonstrated potent EGFR kinase inhibition, suggesting a potential mechanism for their anticancer effects. nih.gov Other targets within cancer-related pathways include cyclin-dependent kinases (CDKs), which are crucial for cell cycle control, and various tyrosine kinases involved in signal transduction. nih.govresearchgate.net

Anti-inflammatory Agents: Thiazole (B1198619) and thiophene (B33073) derivatives are known to possess anti-inflammatory properties. rsc.orgnih.gov The primary targets in this area are enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov By inhibiting these enzymes, these compounds can modulate the production of inflammatory mediators. Future studies could explore the potential of this compound as a selective inhibitor of these enzymes for treating chronic inflammatory diseases.

Neuroprotective Agents: There is growing interest in the role of thiazole derivatives in treating neurodegenerative diseases, such as Alzheimer's disease. nih.gov A key emerging target is the Acetylcholinesterase (AChE) enzyme. nih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is a primary strategy for managing the cognitive symptoms of Alzheimer's. nih.gov The unique structure of the thiazole-thiophene scaffold could be optimized to develop potent and selective AChE inhibitors.

| Therapeutic Area | Potential Molecular Targets | Associated Diseases |

| Oncology | Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases, Cyclin-Dependent Kinases (CDKs), Topoisomerase, HDAC | Lung Cancer, Breast Cancer, Colon Cancer |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Chronic Inflammatory Diseases, Arthritis |

| Neurodegeneration | Acetylcholinesterase (AChE) | Alzheimer's Disease, Dementia |

Challenges in Optimizing Efficacy, Selectivity, and Overcoming Resistance

While the thiazole-thiophene scaffold is promising, its translation into clinical use requires overcoming significant challenges related to efficacy, selectivity, and drug resistance.

Efficacy and Selectivity: A major hurdle is achieving high potency for the intended biological target while minimizing off-target effects. nih.govdntb.gov.ua For instance, while many derivatives show anticancer activity, they may lack selectivity for cancer cells over healthy cells, leading to potential cytotoxicity. nih.gov Structure-activity relationship (SAR) studies are crucial to identify the specific chemical modifications that enhance binding affinity and selectivity. rsc.orgresearchgate.net For example, research has shown that the nature and position of substituent groups on the phenyl rings attached to the core scaffold can significantly influence biological activity. rsc.orgnih.gov The substitution of a thiophene core with a thiazole ring has been shown to modestly increase potency against some targets. researchgate.net

Overcoming Drug Resistance: The development of resistance to targeted therapies is a major challenge in cancer treatment. researchgate.net In the context of EGFR inhibitors, resistance often emerges through secondary mutations in the EGFR gene (e.g., T790M and C797S) or through the activation of alternative signaling pathways. researchgate.netnih.gov A key future direction for this compound and its derivatives is to design compounds that can overcome these resistance mechanisms. This could involve developing allosteric inhibitors that bind to a different site on the EGFR protein, thereby remaining effective against common mutations in the ATP-binding site. nih.gov Another strategy is the development of hybrid molecules that co-target EGFR and other pathways known to contribute to resistance, such as MET amplification. mdpi.com

| Challenge | Potential Optimization Strategy |

| Low Efficacy/Potency | Conduct extensive Structure-Activity Relationship (SAR) studies to identify key pharmacophoric features. researchgate.net Utilize computational modeling to guide rational drug design. rsc.org |

| Poor Selectivity | Modify peripheral chemical groups to enhance specific interactions with the target protein and reduce binding to off-targets. nih.gov |

| Acquired Drug Resistance | Design allosteric inhibitors that are effective against target mutations. nih.gov Develop hybrid compounds that inhibit multiple resistance pathways simultaneously. mdpi.com |

| Pharmacokinetic Properties | Modify the scaffold to improve solubility, metabolic stability, and oral bioavailability. dovepress.com |

Innovative Methodologies for Derivative Design and Synthesis

Advancements in synthetic organic chemistry provide powerful tools for creating diverse libraries of this compound derivatives for biological screening.

Multi-Component Reactions (MCRs): MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netacs.org This approach is ideal for rapidly generating structural diversity. acs.org The synthesis of novel pyrazole-linked thiazoles and various thiophene derivatives has been successfully achieved using MCRs, often under environmentally friendly conditions at room temperature. researchgate.netacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. figshare.com This method has been successfully applied to the synthesis of thiazole derivatives, including the treatment of ethyl bromopyruvate with thioamides. figshare.com Green chemistry principles are also being incorporated, using sustainable solvents and minimizing waste. nih.gov

Building Block Approach: A common and effective strategy involves using versatile chemical building blocks that can be systematically modified. For example, acetylthiophene has been used as a starting material to synthesize a novel series of thiazole-bearing thiophene derivatives. researchgate.net Similarly, α-halogenated reagents are frequently used to cyclize thiocarbamoyl derivatives to create a variety of substituted thiophenes and thiazoles. nih.gov This modular approach allows for precise control over the final structure of the derivatives, facilitating detailed SAR studies. nih.gov

Integration of Advanced Omics Technologies for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, the integration of advanced "omics" technologies is essential. These high-throughput methods provide a global view of molecular changes within a biological system in response to a drug.

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. When cells or tissues are treated with a compound like this compound, proteomic analysis can identify which proteins the compound binds to (target identification) and how the expression levels of other proteins change in response. This can reveal the primary target, off-targets, and the downstream signaling pathways that are affected, providing a deep understanding of the drug's mechanism of action and potential toxicity. researchgate.net

Metabolomics and Lipidomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample, while lipidomics focuses specifically on lipids. mdpi.com These techniques can reveal how a compound alters the metabolic state of a cell. mdpi.com For example, if a thiazole-thiophene derivative has anticancer activity, metabolomics could show whether it disrupts cancer cell energy metabolism, nucleotide synthesis, or other pathways essential for proliferation. This information is crucial for understanding the drug's functional effects and can help identify biomarkers to monitor treatment response in future clinical applications. mdpi.com Quantum chemical studies can also complement this by predicting the biotransformation of thiazole-containing drugs and the formation of reactive metabolites by cytochrome P450 enzymes. fz-juelich.denih.gov

By combining these advanced methodologies, researchers can build a comprehensive profile of this compound and its derivatives, accelerating their journey from promising chemical scaffolds to effective therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine, and how is its structural integrity validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, a thioglycolic acid-mediated reaction with a thiophene-substituted precursor can yield the thiazole core . Structural validation employs:

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer: Recrystallization using 1,4-dioxane or ethanol/water mixtures effectively removes unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric byproducts, common in thiazole syntheses .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in thiazole ring formation?

Methodological Answer: Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiophene α-position .

- Catalysts : Piperidine enhances cyclization efficiency by deprotonating intermediates, reducing side reactions like dimerization .

- Temperature : Reflux conditions (80–100°C) accelerate ring closure but may increase oxidation byproducts if thiophene is unprotected .

Q. What in vitro models are validated for evaluating its anticancer activity, and how are data contradictions addressed?

Methodological Answer:

- Cell lines : Human gastric (NUGC), liver (HA22T), and breast (MCF-7) cancers are standardized models .

- Assay protocols : SRB (sulforhodamine B) assays quantify cytotoxicity; IC50 values are normalized against reference compounds (e.g., CHS-828) .

- Data reconciliation : Discrepancies in activity (e.g., low potency in DLD-1 colon cancer) are analyzed via:

- Metabolic stability assays : LC-MS identifies rapid degradation in certain cell media .

- Receptor profiling : Competitive binding studies (e.g., kinase inhibition screens) explain tissue-specific effects .

Q. How can computational chemistry optimize its synthetic pathway?

Methodological Answer: Quantum mechanical calculations (DFT) predict transition states to identify energy barriers in cyclization steps . ICReDD’s workflow integrates:

- Reaction path algorithms : Narrow optimal conditions (e.g., solvent ratios, catalyst loadings) .

- Machine learning : Trained on historical thiazole synthesis data to predict yields under novel conditions .

Q. What advanced analytical techniques resolve stability issues in aqueous environments?

Methodological Answer:

- HPLC-MS/MS : Quantifies hydrolytic degradation products (e.g., thiophene-2-carboxylic acid) .

- X-ray crystallography : Reveals steric protection of the ethyl group against nucleophilic attack in aqueous buffers .

- Accelerated stability studies : 40°C/75% RH for 4 weeks mimics long-term degradation; data fitted to Arrhenius models .

Q. How do substituent modifications (e.g., ethyl vs. methyl) impact biological activity?

Methodological Answer:

- SAR studies : Ethyl groups enhance lipophilicity (logP +0.5), improving cell membrane permeability in MCF-7 assays .

- Electron-withdrawing groups : Nitro or cyano substituents on thiophene reduce IC50 by 30–50% via enhanced H-bonding with target proteins .

- Comparative crystallography : Overlay with 5-methyl analogs shows ethyl-induced conformational changes in the thiazole ring, altering binding pocket interactions .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity results across cell lines may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.